![molecular formula C15H21BrN2O4 B3176692 4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine CAS No. 1044148-89-1](/img/structure/B3176692.png)
4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine
Overview
Description
“4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . This compound is an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The molecular structure of “this compound” is derived from the tert-butoxycarbonyl (Boc) group. This group is formally regarded as the acid anhydride derived from a Boc group . It reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .Chemical Reactions Analysis
The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine has been used in a variety of scientific research applications due to its relatively low toxicity and ease of synthesis. The compound has been used as a reagent in organic synthesis, as a catalyst in bioconjugation reactions, and as a ligand in coordination chemistry. This compound has also been used as a substrate in enzymatic reactions, as a ligand in protein-DNA interactions, and as a fluorescent probe in biochemical assays.
Mechanism of Action
Target of Action
Compounds with tert-butoxycarbonyl (boc) groups are often used in organic synthesis as protecting groups for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protective group for amines during organic synthesis, preventing unwanted reactions with other functional groups present in the molecule .
Biochemical Pathways
The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical pathways, particularly those involving amine functional groups .
Pharmacokinetics
The boc group’s role as a protecting group suggests that it may influence the compound’s bioavailability by preventing premature degradation or metabolism .
Result of Action
The boc group’s role as a protecting group suggests that it may facilitate the successful synthesis of complex organic molecules by preventing unwanted reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine”. For instance, the pH of the environment can influence the addition and removal of the Boc group . Furthermore, temperature and solvent can also affect the efficiency of reactions involving this compound .
Advantages and Limitations for Lab Experiments
The main advantages of using 4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine in lab experiments are its relatively low toxicity and ease of synthesis. The compound is relatively stable and can be used in a variety of organic synthesis reactions. Additionally, this compound can act as a proton donor and can form complexes with Lewis bases, which makes it useful for a variety of catalytic reactions.
The main limitation of using this compound in lab experiments is its relatively low solubility in common organic solvents. Additionally, the compound can be difficult to purify due to its tendency to form complexes with Lewis bases.
Future Directions
The potential future applications of 4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine are numerous. The compound could be used in the development of new catalysts for organic synthesis reactions, as well as in the development of new fluorescent probes for biochemical assays. Additionally, this compound could be used as a reagent in the synthesis of new pharmaceuticals and other biologically active compounds. Finally, the compound could be used in the development of new coordination complexes for use in a variety of scientific research applications.
Safety and Hazards
The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Properties
IUPAC Name |
tert-butyl N-(2-bromopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-17-11(16)9-10/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICLTQVXTGPTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=NC=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


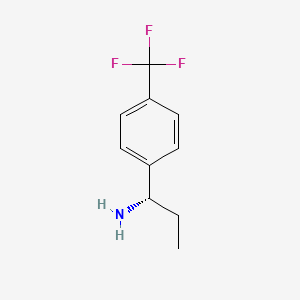
![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)
![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3176626.png)

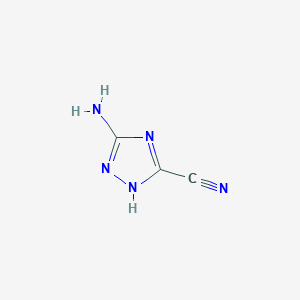
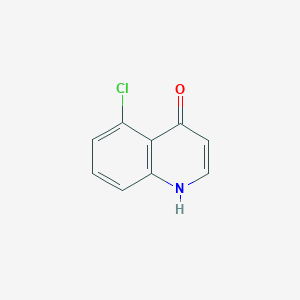
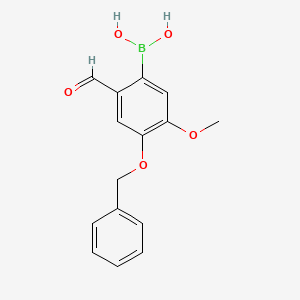

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)
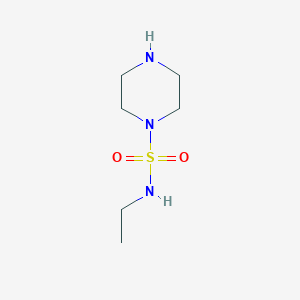
![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)



